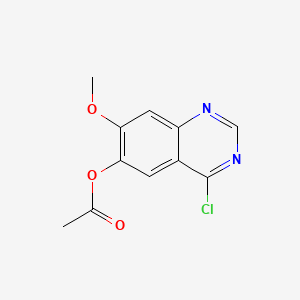
4-Chloro-7-methoxyquinazolin-6-yl acetate
Cat. No. B601132
Key on ui cas rn:
230955-75-6
M. Wt: 252.66
InChI Key:
Attention: For research use only. Not for human or veterinary use.
Patent
US08088766B2
Procedure details


To a stirred solution of anhydrous DMF (4.5 mL) in DCE (20 mL), cooled in an ice-water bath, is added dropwise under nitrogen a solution of oxalyl chloride (7.9 ml, 90 mmol) in DCE (40 mL). A white precipitate forms during the addition. After the end of addition the cold bath is removed and the reaction mixture is stirred at room temperature for 5 min. Acetic acid 4-hydroxy-7-methoxy-quinazolin-6-yl ester (6.5 g, 27.8 mmol) is added in portions via scoopula under nitrogen flow and the mixture is heated immediately to reflux. Heating is continued for 3 hours, followed by cooling to room temperature. The reaction mixture is poured into excess ice:water mixture (100 mL) and extracted with DCM (500 mL). The aqueous layer is further extracted with DCM (2×50 mL). The combined organic extracts are dried (Na2SO4) and concentrated under reduced pressure to yield 5.63 g (22.34 mmol, 80%) of desired product as a tan solid.




Quantity
6.5 g
Type
reactant
Reaction Step Three

Name
Yield
80%
Identifiers


|
REACTION_CXSMILES
|
CN(C=O)C.C(Cl)(=O)C([Cl:9])=O.O[C:13]1[C:22]2[C:17](=[CH:18][C:19]([O:27][CH3:28])=[C:20]([O:23][C:24](=[O:26])[CH3:25])[CH:21]=2)[N:16]=[CH:15][N:14]=1>ClCCCl>[Cl:9][C:13]1[C:22]2[C:17](=[CH:18][C:19]([O:27][CH3:28])=[C:20]([O:23][C:24](=[O:26])[CH3:25])[CH:21]=2)[N:16]=[CH:15][N:14]=1
|
Inputs


Step One
Step Two
|
Name
|
|
|
Quantity
|
7.9 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCCl
|
Step Three
|
Name
|
|
|
Quantity
|
6.5 g
|
|
Type
|
reactant
|
|
Smiles
|
OC1=NC=NC2=CC(=C(C=C12)OC(C)=O)OC
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture is stirred at room temperature for 5 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
A white precipitate forms during the addition
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After the end of addition the cold bath
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is removed
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture is heated immediately
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Heating
|
WAIT
|
Type
|
WAIT
|
|
Details
|
is continued for 3 hours
|
|
Duration
|
3 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
by cooling to room temperature
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The reaction mixture is poured into excess ice
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
water mixture (100 mL) and extracted with DCM (500 mL)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous layer is further extracted with DCM (2×50 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic extracts are dried (Na2SO4)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
5 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=NC=NC2=CC(=C(C=C12)OC(C)=O)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 22.34 mmol | |
| AMOUNT: MASS | 5.63 g | |
| YIELD: PERCENTYIELD | 80% | |
| YIELD: CALCULATEDPERCENTYIELD | 80.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
